Tert-butyl cyclopentylalaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

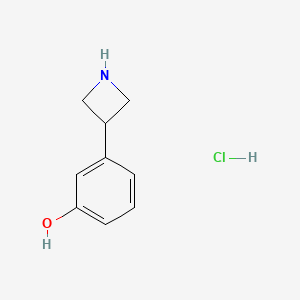

- Tert-butyl cyclopentylalaninate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol .

- It belongs to the class of amino acid derivatives and contains an alanine moiety (an α-amino acid) linked to a cyclopentyl ring via an ester linkage.

- The tert-butyl group (1,1-dimethylethyl) is attached to the nitrogen atom of the alanine side chain.

Preparation Methods

- Unfortunately, specific synthetic routes for tert-butyl cyclopentylalaninate are not widely documented in the literature. it can likely be synthesized through esterification of cyclopentylalanine with tert-butanol in the presence of an acid catalyst.

- Industrial production methods may involve large-scale esterification processes, but detailed information is scarce.

Chemical Reactions Analysis

- Tert-butyl cyclopentylalaninate can participate in various chemical reactions:

- Ester hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to regenerate cyclopentylalanine and tert-butanol.

- Amidation: Reaction with ammonia or primary amines can yield the corresponding amide.

- Common reagents include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia).

- Major products depend on the specific reaction conditions.

Scientific Research Applications

Chemistry: Tert-butyl cyclopentylalaninate may serve as a building block in organic synthesis, especially for designing novel peptidomimetics.

Biology: It could be used in studies related to amino acid metabolism, protein folding, or enzyme-substrate interactions.

Medicine: Although no direct medical applications are reported, understanding its properties may contribute to drug design.

Industry: Limited information exists regarding industrial applications.

Mechanism of Action

- The compound’s mechanism of action remains speculative due to the lack of specific studies.

- It may interact with cellular receptors, enzymes, or transporters, affecting biological processes.

Comparison with Similar Compounds

- Unfortunately, there are no direct analogs or closely related compounds documented in the literature.

- Researchers may explore similar structures (e.g., other amino acid derivatives) for comparative studies.

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

tert-butyl 2-(cyclopentylamino)propanoate |

InChI |

InChI=1S/C12H23NO2/c1-9(11(14)15-12(2,3)4)13-10-7-5-6-8-10/h9-10,13H,5-8H2,1-4H3 |

InChI Key |

PQNLBTPEOXGECN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC1CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)

![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)